molecular formula C16H15N5O B2513908 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide CAS No. 2034336-16-6

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Cat. No.: B2513908
CAS No.: 2034336-16-6
M. Wt: 293.33
InChI Key: LRFGACWQWHRGCC-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a picolinamide moiety

Preparation Methods

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the pyridine ring: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aldehyde or ketone to form the pyridine ring.

    Coupling with picolinamide: The final step involves the coupling of the pyridine-pyrazole intermediate with picolinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used as a probe in biochemical assays to investigate the function of proteins and other biomolecules.

    Industrial Processes: The compound’s unique structure makes it useful in catalysis and material science, where it can act as a ligand or building block for more complex molecules.

Comparison with Similar Compounds

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide can be compared with other similar compounds, such as:

    N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide: This compound has a benzamide moiety instead of a picolinamide moiety, which may affect its binding affinity and biological activity.

    N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: The nicotinamide moiety in this compound can influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-15(5-7-20-21)13-8-12(9-17-11-13)10-19-16(22)14-4-2-3-6-18-14/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFGACWQWHRGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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